molecular formula C11H12BrNO2 B1386872 N-(4-acetylphenyl)-2-bromopropanamide CAS No. 1171221-51-4

N-(4-acetylphenyl)-2-bromopropanamide

Cat. No. B1386872
CAS RN: 1171221-51-4
M. Wt: 270.12 g/mol
InChI Key: UEJSEPMXGKFSEI-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-bromopropanamide, or 4-APB, is a synthetic compound that has been studied for its potential use in scientific research applications. It is a derivative of the neurotransmitter dopamine, and has been studied for its ability to act as an agonist, or activator, of dopamine receptors in the brain. 4-APB is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

Synthesis and Antimicrobial Properties

N-(4-acetylphenyl)-2-bromopropanamide and related compounds have been synthesized and studied for their antimicrobial properties. For instance, Baranovskyi et al. (2018) described the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their subsequent testing for antibacterial and antifungal activity. This research indicates the potential of these compounds in the development of new antimicrobial agents Baranovskyi et al., 2018.

Structural Analysis and Spectroscopic Characterization

In-depth structural analysis and spectroscopic characterization of compounds related to N-(4-acetylphenyl)-2-bromopropanamide have been conducted, as reported by Polo-Cuadrado et al. (2021). Their study on N-(4-acetylphenyl)quinoline-3-carboxamide provides insights into the molecular structure and properties of similar compounds, utilizing techniques like FT-IR, NMR, and X-ray diffraction Polo-Cuadrado et al., 2021.

Biological Evaluation and Molecular Modeling

Saeed et al. (2022) synthesized and evaluated the biological properties of N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound structurally related to N-(4-acetylphenyl)-2-bromopropanamide. Their study involved systematic experimental and theoretical analyses, including enzyme inhibition activities and density functional theory studies. This work contributes to understanding the biological and chemical properties of similar compounds Saeed et al., 2022.

Anticonvulsant Activity

A study by Robertson et al. (1987) on compounds structurally related to N-(4-acetylphenyl)-2-bromopropanamide demonstrated significant anticonvulsant activity in animal models. This research suggests the potential application of these compounds in the development of new anticonvulsant drugs Robertson et al., 1987.

In Vivo Metabolism Studies

Investigations into the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, have been conducted to understand the metabolic pathways and potential therapeutic applications of these compounds. This type of research is crucial for drug development and safety assessment Kanamori et al., 2002.

properties

IUPAC Name

N-(4-acetylphenyl)-2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSEPMXGKFSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-bromopropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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